Home > Products > Building Blocks P8844 > 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 887405-39-2

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1626515
CAS Number: 887405-39-2
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 antagonist. It exhibits an ED50 of 2.3 mg/kg in rats, displays high oral bioavailability, and shows low-moderate clearance in preclinical species. JNJ 54166060 also demonstrates acceptable safety margins in rats, with a predicted human dose of 120 mg QD. Furthermore, it possesses a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine with the target compound, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] It further incorporates a methyl substitution on the tetrahydropyridine ring and various aryl and heteroaryl substituents, which are key modifications explored in the development of P2X7 antagonists within this chemical series. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a P2X7 antagonist that demonstrates robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []
  • Relevance: While possessing a distinct [, , ]triazolo[4,5-c]pyridine core, Compound 29 shares structural similarities with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, particularly the presence of the tetrahydropyridine ring, the aryl ketone moiety, and the substituted pyrimidine ring. [] This highlights the exploration of structurally related heterocyclic scaffolds in the pursuit of P2X7 antagonists.

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Compound 35 is a P2X7 antagonist with robust P2X7 receptor occupancy (ED50 = 0.07 mg/kg in rats) and good solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders. []
  • Relevance: Similar to compound 29, Compound 35 also features the [, , ]triazolo[4,5-c]pyridine core, differing only in the substitution of the aryl ketone. [] This further emphasizes the relevance of this tricyclic scaffold as a structural analogue to 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in the context of P2X7 antagonism.

2-[4-(Pyridin-2-yl)phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline (L)

  • Compound Description: This compound acts as a bidentate ligand, coordinating with Cadmium (II) ions through its nitrogen atoms. []

4-(3H-Imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (1f)

  • Compound Description: This compound displayed a good fit within the active pocket of Lumazine synthase from M. tuberculosis in a docking study. []
  • Relevance: Although structurally distinct, 1f shares the imidazo[4,5-b]pyridine core with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This structural motif, found in various heterocyclic compounds, highlights its potential as a starting point for the development of therapeutic agents against tuberculosis.

4-(2-Methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (2b)

  • Compound Description: Compound 2b also demonstrated promising interactions with Lumazine synthase from M. tuberculosis in a docking study. []
  • Relevance: Similar to 1f, compound 2b contains the imidazo[4,5-b]pyridine core, emphasizing the significance of this structural motif for inhibiting Lumazine synthase. []

1-{3-H-Imidazo[4-5-c]pyridin-2-yl}-3,4-dihydro-2H-pyrido[2,1-a]isoindole-6-one (Compound 1)

  • Compound Description: Compound 1 is a tricyclic imidazo[4,5-c]pyridine derivative identified as a moderate inhibitor of Hsp82 (the yeast homologue of Hsp90) with an IC50 of 7.6 μM. []
  • Relevance: Compound 1 shares the imidazo[4,5-c]pyridine core with 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This emphasizes the relevance of this core structure in the context of Hsp90 inhibition.
  • Compound Description: Compound 23a is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with a Ki value of 6 nM. Its interesting pharmacological profile and excellent tolerance led to its selection for further development. []
  • Relevance: Compound 23a and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine both belong to the class of imidazopyridines. [] The presence of similar substituents and their shared classification highlight their structural relationship and the potential of this chemical class for developing antagonists targeting various receptors.
  • Compound Description: UR-DEBa148 is a potent partial agonist of histamine H4 receptors (H4Rs), exhibiting pEC50 values of 9.9, 9.6, and 10.3 for human, mouse, and rat H4Rs, respectively. This compound also shows slight G-protein bias. []
  • Relevance: This compound shares the 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine core with the target compound, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] The presence of this shared structural motif underscores its significance in the context of H4R modulation.
  • Compound Description: UR-DEBa176 is a partial agonist of histamine H4 receptors (H4Rs) with pEC50 values of 8.7, 9.0, and 9.2 for human, mouse, and rat H4Rs, respectively. Its tritiated form ([3H]UR-DEBa176) serves as a useful radioligand for binding studies at H4Rs. []
  • Relevance: While not directly containing the imidazo[4,5-c]pyridine core, UR-DEBa176 is structurally related to UR-DEBa148, which does feature this motif. [] Both compounds target H4Rs, suggesting that exploring variations around this core structure could yield further insights into H4R pharmacology.

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of Losartan, an angiotensin AT1 receptor antagonist. It exhibits cardioprotective effects against myocardial ischemia-reperfusion injury, primarily through the stimulation of AT2 receptors and the activation of the kallikrein-kinin system. []
  • Relevance: While EXP3174 possesses an imidazole core instead of the imidazopyridine core found in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, both compounds are structurally related within the broader class of heterocyclic compounds. [] This relationship highlights the exploration of diverse heterocyclic scaffolds in targeting angiotensin receptors.

S-(+)-1-([4-(Dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid (PD123,319)

  • Compound Description: PD123,319 acts as a selective AT2 receptor antagonist. It abolishes the cardioprotective effect of Losartan against myocardial ischemia-reperfusion injury, suggesting the involvement of AT2 receptors in Losartan's protective mechanism. []
  • Relevance: This compound features a 4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine core, which is also present in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. [] This structural similarity emphasizes the relevance of this core in developing compounds targeting angiotensin receptors.

2-Propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic Acid Disodium Salt (606A)

  • Compound Description: 606A is a novel AT1-receptor antagonist that exhibits potent hypotensive effects and demonstrates protective effects against cardiac hypertrophy, endothelial dysfunction, and renal impairment in spontaneously hypertensive rats. []
  • Relevance: Both 606A and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine share the central tetrahydroimidazo[4,5-c]pyridine structure. [] This shared motif highlights the importance of this specific structure in the design and development of angiotensin receptor antagonists.

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate Hydrochloride (TA-606)

  • Compound Description: TA-606 is a prodrug of 606A, a potent angiotensin II receptor antagonist. It effectively lowers blood pressure in hypertensive animal models and shows a longer duration of action compared to Losartan. TA-606 is rapidly converted to its active form, 606A, after oral administration. Unlike Losartan, TA-606 does not significantly affect normal blood pressure or induce orthostatic hypotension. [, ]
  • Relevance: Like 606A, TA-606 also contains the tetrahydroimidazo[4,5-c]pyridine core, emphasizing the significance of this structural motif in its angiotensin receptor antagonist activity. [, ] The structural similarities between TA-606, 606A, and 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine underscore the importance of this core structure in designing effective antihypertensive agents.
  • Compound Description: CV-11974 acts as an angiotensin II type 1 (AT1) receptor antagonist. It effectively blocks the inhibitory effect of angiotensin II on cytokine-stimulated inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells. []
  • Relevance: Although CV-11974 features a benzimidazole core instead of the imidazopyridine core found in 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, both compounds are structurally related. [] This relationship highlights the exploration of various heterocyclic structures, particularly those containing a fused nitrogen-containing ring system, for their potential in targeting angiotensin receptors.
Overview

4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazo-pyridine structure. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry, particularly for its potential applications in treating various diseases.

Source

The compound can be synthesized through various chemical methods, with significant research focusing on its pharmacological properties and synthetic pathways. It is commercially available from suppliers like Matrix Scientific and is often used in research settings for its unique structural attributes and biological activities .

Classification

4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound is classified as a nitrogen-containing heterocycle due to the presence of both pyridine and imidazole rings in its structure.

Synthesis Analysis

Methods

The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods:

  1. Tandem Reactions: One efficient method involves the use of 2-chloro-3-nitropyridine as a starting material. This method employs a tandem sequence reaction involving nucleophilic aromatic substitution followed by reduction and heteroannulation with aromatic aldehydes .
  2. Catalytic Approaches: Recent advancements have introduced catalytic systems that facilitate the formation of imidazopyridines under mild conditions. For instance, palladium-catalyzed reactions have been utilized to achieve high yields of the desired product .

Technical Details

The synthesis typically requires specific conditions such as temperature control and the use of environmentally benign solvents to enhance efficiency and reduce waste. The reactions often involve multiple steps but can be streamlined to minimize purification steps.

Molecular Structure Analysis

Structure

The molecular formula for 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is C₁₁H₁₂N₄. The structure features a tetrahydro-imidazo ring fused with a pyridine ring, contributing to its unique properties.

Data

Key structural data includes:

  • Molecular Weight: Approximately 200.24 g/mol
  • CAS Number: 887405-39-2
  • MDL Number: MFCD09749715 .
Chemical Reactions Analysis

Reactions

4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine participates in various chemical reactions typical of imidazopyridine derivatives:

  1. Substitution Reactions: Due to the presence of nitrogen atoms in its structure, it can undergo electrophilic substitution reactions.
  2. Coupling Reactions: It can also participate in cross-coupling reactions facilitated by transition metal catalysts .

Technical Details

These reactions often require specific conditions such as temperature control and the presence of suitable solvents to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves interactions with biological targets such as enzymes or receptors in various cellular pathways.

  1. Enzyme Inhibition: It has been shown to inhibit certain enzymes that play roles in cancer progression and inflammation.
  2. Receptor Modulation: The compound may act as an allosteric modulator for specific receptors involved in neurotransmission and immune responses .

Data

Research indicates that these interactions can lead to significant pharmacological effects, making this compound a candidate for further drug development.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Generally appears as a solid crystalline compound.
  2. Solubility: Soluble in common organic solvents; solubility may vary based on the solvent used.

Chemical Properties

  1. Stability: The compound shows stability under standard laboratory conditions but requires careful handling due to its irritant nature.
  2. Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; it may undergo oxidation or reduction depending on the reaction conditions .
Applications

Scientific Uses

4-Pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

  1. Medicinal Chemistry: Its potential as an anti-inflammatory agent and enzyme inhibitor makes it valuable in drug discovery.
  2. Biochemical Research: Used to study cellular pathways related to cancer and other diseases due to its ability to modulate biological activities .

Properties

CAS Number

887405-39-2

Product Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15)

InChI Key

QAGHLLMJFGLYIP-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.